2-Methyl-1,3-benzoxazole-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 2-Methyl-1,3-benzoxazole-6-carboxylic acid, can be efficiently achieved through a variety of methods. A notable approach is the one-step synthesis from carboxylic acids using 2-aminophenols or 1,2-phenylenediamines, facilitated by PS-PPh3 resin and microwave heating, which results in high yields and purities of benzoxazoles (Wang et al., 2006). Another method involves the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation, leading to the synthesis of 2-substituted benzoxazoles under metal and solvent-free conditions, showcasing the versatility of this compound's synthesis (Kumar et al., 2005).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring, which imparts unique electronic and steric properties to these molecules. The crystal structure of a related benzoxazole derivative was determined through X-ray analysis, highlighting the significance of understanding the spatial arrangement of atoms for predicting the reactivity and interaction of these molecules (Belhouchet et al., 2012).
Chemical Reactions and Properties
Benzoxazoles, including 2-Methyl-1,3-benzoxazole-6-carboxylic acid, participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For instance, their ability to undergo facile substitution reactions allows for the introduction of different functional groups, which can significantly alter their physical and chemical properties. The synthesis of benzoxazole and benzothiazole derivatives from N-protected amino acids and carboxylic acids, utilizing a metal-free and catalytic method, exemplifies the chemical versatility of benzoxazoles (Dev et al., 2016).
Scientific Research Applications
Synthesis of Benzoxazoles
- Scientific Field : Synthetic Organic Chemistry
- Application Summary : 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Synthesis of Orexin 1 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is used in the synthesis of orexin 1 receptor antagonists, which are used in the treatment of obesity .
Synthesis of HIV-1 Protease Inhibitors Enhancers
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is also used in the synthesis of novel benzoxazole amides as novel enhancers of HIV-1 protease inhibitors .
Synthesis of Bis-Styryl Dyes
- Scientific Field : Dye Chemistry
- Application Summary : 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes . Styryl dyes are a class of organic compounds that are often used as fluorescent dyes and biological stains .
Synthesis of Other Organic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2-Methylbenzoxazole is also used in the synthesis of other organic compounds . This broad application allows for the creation of a wide variety of chemical structures for various purposes .
Synthesis of N-Heterocycles and O-Heterocycles
Safety And Hazards
2-Methyl-1,3-benzoxazole-6-carboxylic acid is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation .
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDDTFAVDJJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594220 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
CAS RN |
13452-14-7 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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